N1-(furan-2-ylmethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide
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Description
N1-(furan-2-ylmethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide is a useful research compound. Its molecular formula is C18H19N3O4 and its molecular weight is 341.367. The purity is usually 95%.
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Scientific Research Applications
Catalytic Activity Enhancement
Research by Bhunia et al. (2017) demonstrates that N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO), a compound with structural motifs similar to the subject compound, is very effective for promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This method allows coupling of a broad range of (hetero)aryl bromides with various (hetero)aryl amines and cyclic secondary amines at relatively low temperatures, highlighting potential applications in pharmaceutical and organic synthesis (Bhunia, Kumar, & Ma, 2017).
Synthesis of Heterocyclic Compounds
Mamedov et al. (2016) developed a novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, showcasing the versatility of oxalamide derivatives in synthesizing anthranilic acid derivatives and oxalamides. This methodology offers a high-yielding, operationally simple pathway for producing complex molecules, suggesting potential applications in medicinal chemistry and material science (Mamedov, Mamedova, Khikmatova, Mironova, Krivolapov, Bazanova, Chachkov, Katsyuba, Rizvanov, & Latypov, 2016).
Biological Activity Exploration
Oleshchuk et al. (2019) investigated derivatives of 4-(pyridin-3-yl)-2-hydroxy-4-oxobut-2-enoic acid, which included structural elements similar to the compound of interest, revealing analgesic and antibacterial activity. This indicates the potential of furan-oxalamide derivatives in developing new therapeutic agents (Oleshchuk, Shulgau, Seilkhanov, Vasilchenko, Talipov, & Kulakov, 2019).
Corrosion Inhibition
Issaadi, Douadi, and Chafaa (2014) studied a new heterocyclic furan Schiff base, which shares a furan moiety with the compound , as a corrosion inhibitor for copper. This work demonstrates the potential application of furan-containing compounds in protecting metals from corrosion, an important aspect in material science and engineering (Issaadi, Douadi, & Chafaa, 2014).
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c22-16-8-1-2-9-21(16)14-6-3-5-13(11-14)20-18(24)17(23)19-12-15-7-4-10-25-15/h3-7,10-11H,1-2,8-9,12H2,(H,19,23)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQFWILZRUKNAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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